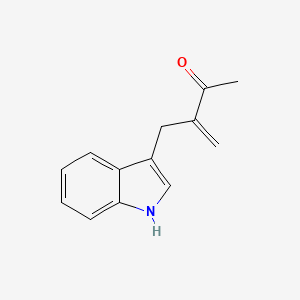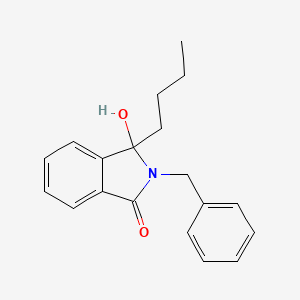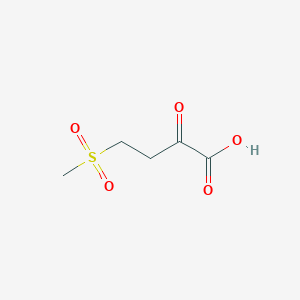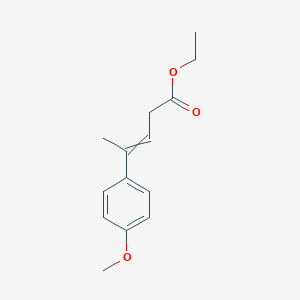![molecular formula C13H14N2O3 B12533227 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione CAS No. 828913-07-1](/img/structure/B12533227.png)
1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione is an organic compound characterized by its unique structure, which includes an ethenyloxy group, a phenyldiazenyl group, and a pentane-2,4-dione backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione typically involves a multi-step process:
Formation of the Ethenyloxy Group: This can be achieved by reacting an appropriate alcohol with an alkene under acidic conditions to form the ethenyloxy group.
Introduction of the Phenyldiazenyl Group: This step involves the diazotization of aniline followed by coupling with a suitable substrate to introduce the phenyldiazenyl group.
Formation of the Pentane-2,4-dione Backbone: This can be synthesized through a Claisen condensation reaction between ethyl acetate and acetone, followed by appropriate functional group modifications to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace one of the substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable solvent like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the production of polymers, dyes, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The ethenyloxy group can participate in hydrogen bonding or van der Waals interactions, while the phenyldiazenyl group can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1-(Ethenyloxy)hexane: Similar in structure but lacks the phenyldiazenyl group.
3-(1-Hydroxyethylidene)pentane-2,4-dione: Shares the pentane-2,4-dione backbone but has different substituents.
Uniqueness: 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione is unique due to the presence of both the ethenyloxy and phenyldiazenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
828913-07-1 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC名 |
1-ethenoxy-3-phenyldiazenylpentane-2,4-dione |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-9-12(17)13(10(2)16)15-14-11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3 |
InChIキー |
AYAOOHICECYXKD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)COC=C)N=NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)

![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)

![3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol](/img/structure/B12533178.png)


![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)

![(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine](/img/structure/B12533202.png)
![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)
![3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate](/img/structure/B12533228.png)

![4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12533235.png)
